molecular formula C9H12O2S B1601279 3-((2-Methyl-3-furyl)thio)-2-butanone CAS No. 61295-44-1

3-((2-Methyl-3-furyl)thio)-2-butanone

Cat. No. B1601279
CAS RN: 61295-44-1
M. Wt: 184.26 g/mol
InChI Key: AOEYNSLUBHRZPA-UHFFFAOYSA-N
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Description

(+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group (+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone is primarily located in the cytoplasm (+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone has a floral and spicy taste.

Scientific Research Applications

Synthesis and Chemical Interactions

3-((2-Methyl-3-furyl)thio)-2-butanone and its related compounds have been extensively used in chemical synthesis and reactions. For instance, 1,1,1-trihalo-4-methoxy-4-[2-heteroaryl]-3-buten-2-ones, including furyl derivatives, have been synthesized through trihaloacylation, presenting a convenient method to obtain fluorinated and chlorinated 1,3-dielectrophiles (Flores et al., 2002). Similarly, 2-Hetaryl-Substituted Bis(indenyl)zirconium Complexes, where furyl derivatives act as ligands, have been used as catalyst precursors for elastomeric polypropylene formation, demonstrating the versatility of such compounds in polymerization processes (Dreier et al., 2000).

Catalysis and Polymerization

The furyl derivatives are pivotal in the field of catalysis and polymerization. The bis[2-(2-furyl)indenyl]zirconium derivatives, for instance, exhibit dynamic features crucial for metallocene catalysis, impacting the polymerization processes (Dreier et al., 2001). Furthermore, the study of furyl-substituted group-4 metallocene catalysts has shown significant potential in the formation of elastomeric polypropylene, indicating the important role of these compounds in improving the properties of polymers (Dreier & Erker, 2002).

Flavor and Aroma Research

In the realm of food science, sulfur-containing furans, closely related to the chemical , have been identified in commercial meat flavorings, highlighting the significant role of these compounds in flavor and aroma profiles of food products. The specific pathways of their formation and their sensory attributes have been a subject of research, contributing to the understanding of flavor chemistry (Ruther & Baltes, 1994).

Kinetic and Mechanistic Studies

Compounds structurally similar to 3-((2-Methyl-3-furyl)thio)-2-butanone have been subjects in kinetic and mechanistic studies, such as the investigation of the oxidation of 3-methyl-2-butanone by various oxidizing agents. These studies are crucial in understanding the chemical behavior and reactivity of these compounds, offering insights into their potential applications in various industrial processes (Trivedi et al., 2018).

properties

CAS RN

61295-44-1

Product Name

3-((2-Methyl-3-furyl)thio)-2-butanone

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

3-(2-methylfuran-3-yl)sulfanylbutan-2-one

InChI

InChI=1S/C9H12O2S/c1-6(10)8(3)12-9-4-5-11-7(9)2/h4-5,8H,1-3H3

InChI Key

AOEYNSLUBHRZPA-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)SC(C)C(=O)C

Canonical SMILES

CC1=C(C=CO1)SC(C)C(=O)C

density

1.104-1.110

Other CAS RN

61295-44-1

physical_description

Colourless liquid;  Spicy, floral aroma

solubility

Soluble in ethyl acetate, triacetin, Practically insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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